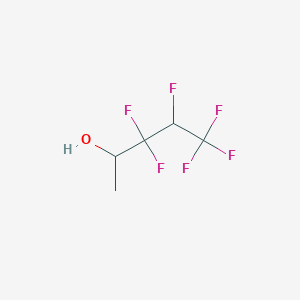
3,3,4,5,5,5-Hexafluoropentan-2-ol
概要
説明
3,3,4,5,5,5-Hexafluoropentan-2-ol is a fluorinated alcohol with the molecular formula C5H6F6O and a molecular weight of 196.09 g/mol . This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is primarily used in research and development settings and is not intended for medicinal or household use .
準備方法
The synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-ol typically involves the fluorination of pentan-2-ol derivatives. One common method includes the reaction of pentan-2-ol with hexafluoropropylene oxide under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .
化学反応の分析
3,3,4,5,5,5-Hexafluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride .
科学的研究の応用
3,3,4,5,5,5-Hexafluoropentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its unique properties imparted by the fluorine atoms.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems and their potential as bioactive molecules.
Medicine: Although not used directly in medicinal applications, it serves as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants .
作用機序
The mechanism of action of 3,3,4,5,5,5-Hexafluoropentan-2-ol is primarily related to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways .
類似化合物との比較
3,3,4,5,5,5-Hexafluoropentan-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoropropan-2-ol: Similar in structure but with fewer carbon atoms, making it less hydrophobic.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Contains two hydroxyl groups, increasing its hydrophilicity and reactivity.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol: Features additional trifluoromethyl groups, further enhancing its fluorine content and unique properties
特性
IUPAC Name |
3,3,4,5,5,5-hexafluoropentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNMWXDGNGRANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379334 | |
| Record name | 1-(2H-Perfluoropropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2711-81-1 | |
| Record name | 1-(2H-Perfluoropropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2711-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3,4,5,5,5-Hexafluoropentan-2-ol synthesized according to the research?
A1: The paper describes the synthesis of this compound through the direct chlorination of 2-(1,1,2,3,3,3-Hexafluoropropyl)oxolane. This chlorination process selectively targets the 5-position of the oxolane ring. The resulting chlorinated intermediate then undergoes further reactions, ultimately yielding this compound. Interestingly, the researchers propose that this reaction proceeds through the formation of 1,1,1,2,3,3-Hexafluoropentan-2-one as an intermediate [].
Q2: What are the potential applications of the reactions described in this research paper?
A2: The research primarily focuses on exploring novel synthetic routes for fluorinated organic compounds, particularly utilizing free radical reactions. While the paper does not delve into specific applications for this compound itself, the methodologies and insights gained from this research could contribute to the development of new fluorinated materials. Fluorinated compounds are highly sought after in various fields like pharmaceuticals, agrochemicals, and materials science due to their unique properties. Therefore, understanding the reactivity and synthesis of compounds like this compound can pave the way for designing and synthesizing novel fluorinated compounds with tailored properties for specific applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
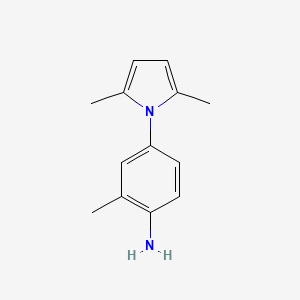
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

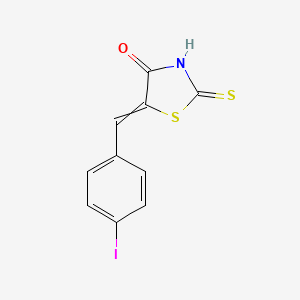
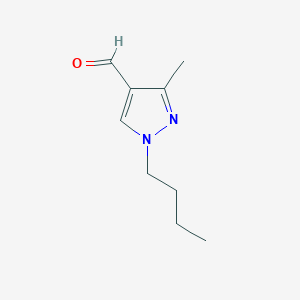
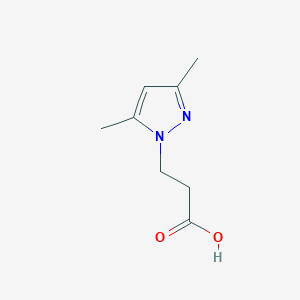
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)
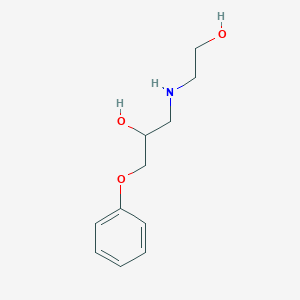
![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)
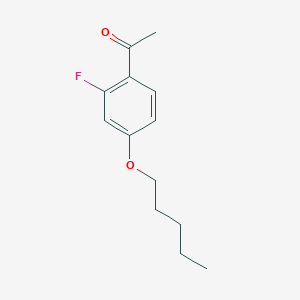
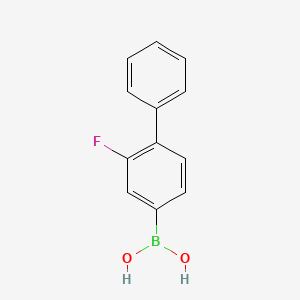
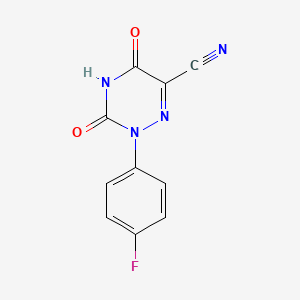
![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
